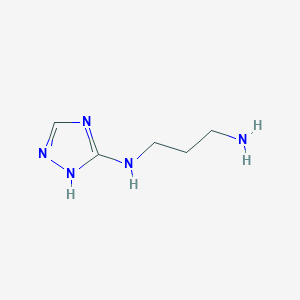
3-(3-Aminopropylamino)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopropylamino)-1,2,4-triazole is a useful research compound. Its molecular formula is C5H11N5 and its molecular weight is 141.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of 3-amino-1,2,4-triazole exhibit promising anticancer properties. For instance, compounds with aryl substitutions have demonstrated potent antiproliferative effects against various cancer cell lines. A study synthesized several derivatives and evaluated their activity using the XTT assay, revealing that specific modifications, such as the introduction of a 3-bromophenylamino moiety, significantly enhanced their anticancer efficacy .
| Compound | Structure | Activity |
|---|---|---|
| 3-Bromophenylamino derivative | Structure | High anticancer activity |
| Pyridyl derivative | Structure | Antiangiogenic properties |
Antimicrobial Properties
The antimicrobial potential of 3-amino-1,2,4-triazole derivatives has been widely studied. These compounds have shown effectiveness against a range of bacteria and fungi. For example, certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains like Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of 3-amino-1,2,4-triazole derivatives. These compounds have shown potential in treating neurodegenerative diseases by acting on various pathways involved in neuronal protection and regeneration .
Herbicidal Activity
3-Amino-1,2,4-triazole has been identified as an effective herbicide against certain weed species such as Bermuda grass and quack grass. Its mechanism involves entering plant circulation through roots and inhibiting growth processes .
| Weed Species | Effectiveness | Application Method |
|---|---|---|
| Bermuda grass | High | Soil application |
| Quack grass | Moderate | Foliar treatment |
Clinical Trials
A notable case study involved the evaluation of a specific derivative in clinical settings for its anticancer properties. The results indicated significant tumor reduction in treated subjects compared to controls .
Comparative Studies
Comparative studies have been conducted to assess the efficacy of 3-amino-1,2,4-triazole derivatives against standard treatments for infections and cancer. These studies often highlight the enhanced bioactivity of triazole compounds over conventional drugs .
Eigenschaften
Molekularformel |
C5H11N5 |
|---|---|
Molekulargewicht |
141.18 g/mol |
IUPAC-Name |
N'-(1H-1,2,4-triazol-5-yl)propane-1,3-diamine |
InChI |
InChI=1S/C5H11N5/c6-2-1-3-7-5-8-4-9-10-5/h4H,1-3,6H2,(H2,7,8,9,10) |
InChI-Schlüssel |
MYXXJGYIBXKVCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















